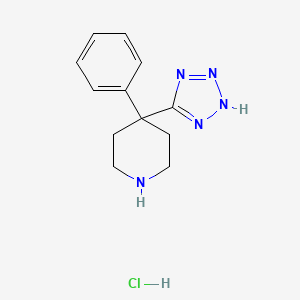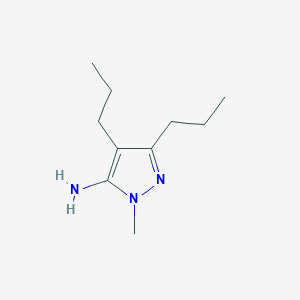
Methyl 2-amino-1,8-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine ring system with an amino group at the 2-position and a carboxylate ester group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including methyl 2-amino-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another method involves the reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous iron(III) chloride to produce 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of water-soluble iridium catalysts for the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in water under air atmosphere has been reported to efficiently produce 1,8-naphthyridines .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and carboxylate ester groups.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction of the carboxylate ester group can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications due to its unique chemical structure and properties. It is used in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor antagonists.
Medicine: As a potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: In the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for metal complexes, influencing various biochemical processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Methyl 2-amino-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds such as:
1,8-Naphthyridine-3-carboxylic acid: Lacks the methyl ester group, which affects its solubility and reactivity.
2-Amino-1,8-naphthyridine: Lacks the carboxylate ester group, which influences its chemical behavior and applications.
1,5-Naphthyridine derivatives: Differ in the position of nitrogen atoms within the ring system, leading to variations in their chemical and biological properties
Propiedades
Número CAS |
60467-84-7 |
|---|---|
Fórmula molecular |
C10H9N3O2 |
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
methyl 2-amino-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)7-5-6-3-2-4-12-9(6)13-8(7)11/h2-5H,1H3,(H2,11,12,13) |
Clave InChI |
VGKYKEBDDQIDCI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C2C(=C1)C=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B13477558.png)


![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)








